molecular formula C12H14N6 B6247096 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine CAS No. 1270797-71-1

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

Numéro de catalogue B6247096
Numéro CAS: 1270797-71-1
Poids moléculaire: 242.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine, commonly referred to as 4-EIPA, is a synthetic compound used in scientific research. It acts as a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory processes. 4-EIPA has been studied extensively to determine its effects on biochemical and physiological processes, as well as its potential applications in laboratory experiments.

Applications De Recherche Scientifique

4-EIPA has been used in a variety of scientific research applications due to its ability to selectively inhibit the enzyme 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. In particular, it has been used to study the role of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine in inflammatory processes, as well as its potential role in the treatment of inflammatory diseases. Additionally, 4-EIPA has been used to study the role of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine in the regulation of neurotransmitters and its potential role in the treatment of neurological disorders.

Mécanisme D'action

4-EIPA acts as a selective inhibitor of the enzyme 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine is an enzyme that is involved in the regulation of inflammatory processes, and 4-EIPA acts to inhibit the activity of the enzyme. By inhibiting the activity of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine, 4-EIPA can reduce the inflammatory response and thus has potential therapeutic applications.
Biochemical and Physiological Effects
4-EIPA has been studied extensively to determine its effects on biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of nitric oxide. Additionally, 4-EIPA has been shown to reduce the production of prostaglandins, which are important mediators of inflammation. Additionally, 4-EIPA has been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

4-EIPA has several advantages when used in laboratory experiments. It is easily synthesized, and it is a potent and selective inhibitor of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine. Additionally, it is relatively non-toxic and has low systemic bioavailability, making it safe for use in laboratory experiments. However, 4-EIPA does have some limitations. It is not as potent as other 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine inhibitors, and it has a relatively short half-life, making it difficult to maintain consistent levels of the compound in laboratory experiments.

Orientations Futures

There are several potential future directions for 4-EIPA research. One potential direction is to further explore the therapeutic potential of 4-EIPA in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis. Additionally, further research could be done to explore the potential of 4-EIPA in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done to explore the potential of 4-EIPA in combination with other drugs to enhance the therapeutic effects of the drugs.

Méthodes De Synthèse

4-EIPA is synthesized in a two-step process. The first step involves the condensation of 3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine and 1-methyl-1H-pyrazol-5-amine to form the intermediate 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-ylideneamine. The second step involves the reaction of the intermediate with 4-chlorobenzoyl chloride to form the final product, 4-EIPA.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine' involves the synthesis of the imidazo[4,5-b]pyridine ring system followed by the addition of the pyrazol-5-amine moiety.", "Starting Materials": [ "2-aminopyridine", "ethyl 2-bromoacetate", "methylhydrazine", "ethyl 2-chloroacetate", "sodium hydride", "ethyl iodide", "3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium azide", "sodium borohydride", "sodium hydroxide", "1-methyl-3-nitro-1H-pyrazole", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-aminopyridin-4-yl)acetate by reacting 2-aminopyridine with ethyl 2-bromoacetate in the presence of sodium hydride.", "Step 2: Synthesis of 2-(2-methyl-1H-imidazol-4-yl)acetic acid by reacting methylhydrazine with ethyl 2-chloroacetate followed by hydrolysis with acetic acid.", "Step 3: Synthesis of 3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde by reacting 2-(2-methyl-1H-imidazol-4-yl)acetic acid with sodium nitrite and hydrochloric acid followed by reduction with sodium borohydride.", "Step 4: Synthesis of 3-ethyl-3H-imidazo[4,5-b]pyridine by reacting 3-ethyl-2-methyl-1H-imidazole-4-carboxaldehyde with sodium azide in the presence of acetic acid followed by reduction with hydrogen gas in the presence of palladium on carbon.", "Step 5: Synthesis of 4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine by reacting 3-ethyl-3H-imidazo[4,5-b]pyridine with 1-methyl-3-nitro-1H-pyrazole in the presence of sodium hydroxide followed by reduction with hydrogen gas in the presence of palladium on carbon." ] }

Numéro CAS

1270797-71-1

Nom du produit

4-{3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-methyl-1H-pyrazol-5-amine

Formule moléculaire

C12H14N6

Poids moléculaire

242.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.